molecular formula C20H20N4O5S2 B2666707 3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392293-92-4

3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2666707
CAS No.: 392293-92-4
M. Wt: 460.52
InChI Key: NHMKJRKSYPBKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,3,4-Thiadiazole Research

The exploration of 1,3,4-thiadiazoles began in the late 19th century alongside the discovery of hydrazine derivatives, with early syntheses relying on cyclization reactions of thiosemicarbazides. By the mid-20th century, researchers recognized the scaffold’s bioisosteric potential, particularly its resemblance to oxadiazoles while offering enhanced metabolic stability due to sulfur’s electronegativity. Seminal work in the 1950–1980 period established foundational synthetic routes, including the Huisgen cyclization of thioacylhydrazines and oxidative cyclization of dithiocarbazates. These methods enabled systematic derivatization, paving the way for the first therapeutic applications in antimicrobial agents.

The 1990s marked a turning point with the discovery of 1,3,4-thiadiazole-based carbonic anhydrase inhibitors, demonstrating the scaffold’s versatility in targeting enzymes critical for pathogen survival. Contemporary research (2015–present) has expanded into kinase inhibition, with compounds such as benzimidazole-thiadiazole conjugates showing nanomolar activity against glycogen synthase kinase-3β. This trajectory underscores the scaffold’s adaptability to diverse therapeutic targets through strategic functionalization.

Significance of Benzamide-Thiadiazole Conjugates

Benzamide-thiadiazole hybrids capitalize on synergistic pharmacodynamic effects: the thiadiazole core provides a planar, electron-deficient heterocycle favorable for π-π stacking and hydrogen bonding, while the benzamide moiety introduces conformational rigidity and additional hydrogen-bonding motifs. This dual pharmacophore strategy enhances target binding specificity, as evidenced by recent derivatives exhibiting dual inhibition of kinases and carbonic anhydrases.

Structurally, the methoxy substitutions in 3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide serve dual roles. The 3,4-dimethoxybenzamide group mimics tyrosine residues in kinase substrates, facilitating ATP-binding pocket interactions, while the 4-methoxyphenylacetamide side chain introduces steric bulk to modulate membrane permeability. The thioether linkage between the thiadiazole and acetamide groups further stabilizes the molecule against oxidative degradation, addressing a common limitation in earlier thiadiazole therapeutics.

Table 1: Structural Features and Putative Roles in this compound

Structural Element Functional Role
1,3,4-Thiadiazole core π-deficient heterocycle for target engagement
3,4-Dimethoxybenzamide Hydrogen-bond donor/acceptor for kinase binding
Thioether linkage Metabolic stabilization via sulfur oxidation resistance
4-Methoxyphenylacetamide Hydrophobic bulk for membrane permeability

Research Evolution and Current Focus

Modern synthetic approaches to benzamide-thiadiazole conjugates emphasize regioselective functionalization. Phosphorus oxychloride-mediated cyclodehydration of carboxylic acids with thiosemicarbazides remains the gold standard for thiadiazole ring formation, as demonstrated in the synthesis of analogous compounds. Recent innovations include solid-phase synthesis techniques enabling combinatorial library generation and microwave-assisted reactions reducing cyclization times from hours to minutes.

The target compound’s design reflects three key trends in contemporary research:

  • Multitarget Engagement : Integration of substituents capable of simultaneous enzyme inhibition (e.g., kinase and carbonic anhydrase).
  • Prodrug Optimization : Methoxy groups enhance solubility while serving as prodrug moieties amenable to demethylation in vivo.
  • Computational Validation : Molecular docking studies predict strong interactions with kinase ATP pockets, particularly through hydrogen bonding with aspartate and lysine residues.

Current investigations focus on structure-activity relationship (SAR) refinement, particularly optimizing the thioether side chain’s length and aromatic substitution patterns to balance potency and pharmacokinetics.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-27-14-7-5-13(6-8-14)21-17(25)11-30-20-24-23-19(31-20)22-18(26)12-4-9-15(28-2)16(10-12)29-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKJRKSYPBKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates a thiadiazole ring and various functional groups. This compound is part of a larger class of benzamides and thiadiazoles known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The unique structural features of this compound may enhance its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This compound features:

  • A thiadiazole moiety , which is significant for its biological activity.
  • Methoxy groups that may enhance solubility and bioavailability.
  • An amide linkage , characteristic of many biologically active compounds.

Anticancer Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit notable anticancer properties. The compound was tested against various cancer cell lines, with findings suggesting significant cytotoxic effects. For instance, in studies involving human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, the compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. The compound showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent. Its activity was compared to ascorbic acid, a well-known antioxidant .

Antimicrobial Activity

Compounds with similar structural features have been reported to possess antimicrobial properties. The presence of the thiadiazole ring is often linked to enhanced activity against various pathogens. Further studies are required to confirm the specific antimicrobial efficacy of this particular compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activities associated with different functional groups:

Compound NameStructural FeaturesBiological Activity
1,3,4-ThiadiazoleBasic thiadiazole structureAntimicrobial, anticancer
Benzamide DerivativesAmide functional groupAntidepressant effects
5-(Phenylamino)-1,3,4-thiadiazoleSubstituted thiadiazoleAnticancer activity

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • Antioxidant Studies : A derivative of the compound showed antioxidant activity significantly higher than ascorbic acid when tested using the DPPH method .
  • Cytotoxicity Assays : In vitro studies indicated that derivatives containing the methoxyphenyl group exhibited enhanced cytotoxicity against specific cancer cell lines.
  • Mechanistic Insights : Research on related compounds has suggested that the mechanism of action may involve the induction of apoptosis in cancer cells through various signaling pathways .

Scientific Research Applications

The biological applications of 3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are primarily derived from the properties of its constituent thiadiazole moiety.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). These studies often utilize the MTT assay to evaluate cytotoxicity and cell viability .
CompoundCell LineIC50 (µM)Reference
Compound ASKNMC15
Compound BHT-2920
Compound CPC325

Antimicrobial Activity

Compounds with a thiadiazole structure have also shown promising antimicrobial properties. Studies indicate that derivatives can be effective against a range of bacterial strains and fungi:

  • Antibacterial Testing : Thiadiazole derivatives have been evaluated against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Thiadiazole Derivatives in Cancer Therapy : A study demonstrated that specific thiadiazole derivatives exhibited synergistic effects when combined with traditional chemotherapeutic agents like doxorubicin. The enhanced efficacy was attributed to the ability of these compounds to induce apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another study focused on the synthesis of various thiadiazole derivatives and their evaluation against resistant strains of bacteria. Results showed that certain modifications led to improved antimicrobial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

Key Structural Variations and Implications:

Compound Name / Source Core Heterocycle Substituents / Functional Groups Notable Features
Target Compound 1,3,4-Thiadiazole 3,4-Dimethoxybenzamide, thioethyl-4-methoxyphenylamino Enhanced lipophilicity (methoxy groups), potential for hydrogen bonding (amide)
: Oxadiazole analogue 1,3,4-Oxadiazole Benzothiazole amino, methyl substituent Oxadiazole’s higher electronegativity may alter solubility and receptor binding
: 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 2-Methoxyphenyl, benzamide Steric effects from ortho-methoxy group; insecticidal/fungicidal activity
: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Halogen (Cl) enhances electrophilicity; broad-spectrum bioactivity

Analysis:

  • Thiadiazole vs. This may impact interactions with biological targets like enzymes or receptors .
  • Methoxy Substituents: The 3,4-dimethoxy configuration in the target compound enhances lipophilicity compared to mono-methoxy derivatives (e.g., ). This could improve membrane permeability but may reduce aqueous solubility .
  • Thioether Linkage : The thioethyl group in the target compound distinguishes it from analogues with direct aryl-thiadiazole bonds (e.g., ). This flexible linkage may facilitate conformational adaptability in binding pockets .

Challenges :

  • Regioselectivity in thiadiazole substitution and stability of the thioether bond under basic conditions require careful optimization .

Inferences for the Target Compound :

  • The 4-methoxyphenylamino group may mimic tyrosine or other phenolic moieties in enzyme substrates, enhancing target affinity.
  • The thioether bridge could act as a hydrogen-bond acceptor or participate in redox reactions, similar to antioxidant thiadiazoles in .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, such as coupling 1,3,4-thiadiazole intermediates with substituted benzamides. Key steps include:

  • Thioether linkage formation : Reacting 5-mercapto-1,3,4-thiadiazole derivatives with chloroacetamide intermediates under reflux in acetone or ethanol with anhydrous K₂CO₃ as a base .
  • Amidation : Using concentrated H₂SO₄ for cyclization or coupling reactions, as demonstrated in analogous thiadiazole syntheses (e.g., 24-hour treatment at 293–298 K) .
  • Yield optimization : Adjusting solvent polarity (e.g., ethanol vs. DMSO) and stoichiometric ratios (e.g., 1:1.2 for thiol:alkyl halide) to minimize byproducts .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodology : Combine spectral and crystallographic analyses:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1680 cm⁻¹) and thiadiazole ring (C-S, ~650–750 cm⁻¹) vibrations .
  • NMR : Identify methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.7–8.0 ppm), and amide NH signals (δ ~10–12 ppm) .
  • X-ray crystallography : Resolve co-crystals (if obtainable) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in thiadiazole-acetamide derivatives) .

Q. What methods are recommended for assessing purity and stability during synthesis?

  • Methodology :

  • TLC monitoring : Use silica gel plates with chloroform:acetone (3:1) to track reaction progress and confirm single-spot purity .
  • Melting point analysis : Compare observed mp with literature values (e.g., ~503–504 K for thiadiazole-acetamide analogs) to detect impurities .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns using FAB or ESI-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets?

  • Methodology :

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, given the compound’s methoxy and thiadiazole pharmacophores .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate with binding affinity scores (ΔG < −7 kcal/mol) and RMSD values (<2 Å) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictory data in reaction mechanisms for thiadiazole derivatives?

  • Methodology :

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to trace intermediates in cyclization reactions .
  • Kinetic studies : Compare rate constants under varying pH and temperature to identify rate-determining steps (e.g., acid-catalyzed vs. base-mediated pathways) .
  • Controlled experiments : Test alternative reagents (e.g., P₂S₅ vs. H₂SO₄) to isolate competing pathways (e.g., thioamide vs. amide formation) .

Q. How can in vitro cytotoxicity assays guide structure-activity relationship (SAR) studies?

  • Methodology :

  • Cell lines : Screen against MCF-7 (breast cancer) and HepG2 (liver cancer) using MTT assays. Compare IC₅₀ values with analogs (e.g., 3a-c derivatives showing IC₅₀ = 12–45 μM) .
  • SAR analysis : Modify substituents (e.g., replacing 4-methoxyphenyl with halogenated groups) to assess effects on apoptosis induction .
  • Flow cytometry : Quantify cell cycle arrest (e.g., G1/S phase) and caspase-3 activation to link structural features to apoptotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.